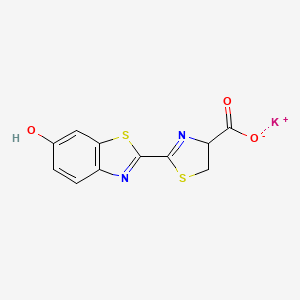

4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt

Overview

Description

D-Luciferin potassium salt: is a water-soluble derivative of D-Luciferin, a naturally occurring substrate for the enzyme luciferase. This compound is widely used in bioluminescence assays due to its ability to emit light upon oxidation. The reaction between D-Luciferin and luciferase, in the presence of ATP and oxygen, produces a characteristic yellow-green light, which shifts to red light in vivo at 37°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Luciferin potassium salt can be synthesized through several methods. One common approach involves the condensation of 2-cyano-6-hydroxybenzothiazole with cysteine, followed by cyclization and oxidation steps. The final product is then converted to its potassium salt form .

Industrial Production Methods: In industrial settings, D-Luciferin potassium salt is typically produced through large-scale chemical synthesis. The process involves the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The compound is often lyophilized and stored under desiccated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: D-Luciferin potassium salt primarily undergoes oxidation reactions. The most notable reaction is its oxidation by luciferase in the presence of ATP, which produces light. This reaction is highly specific and efficient, making it ideal for bioluminescence assays .

Common Reagents and Conditions:

Major Products: The major product of the oxidation reaction is oxyluciferin, which is responsible for the emission of light. Other minor products may include dehydroluciferin and various substituted derivatives .

Scientific Research Applications

Chemistry: D-Luciferin potassium salt is used in various chemical assays to study enzyme kinetics and reaction mechanisms. Its ability to produce light upon oxidation makes it a valuable tool for detecting and quantifying specific biochemical reactions .

Biology: In biological research, D-Luciferin potassium salt is widely used in bioluminescence imaging to monitor gene expression, track cellular processes, and study disease progression in live animals. It is also used in ATP assays to measure cellular energy levels .

Medicine: In medical research, D-Luciferin potassium salt is used to study the efficacy of drugs and therapies in real-time. It allows researchers to non-invasively monitor the effects of treatments on disease progression and cellular activity .

Industry: In the biotechnology industry, D-Luciferin potassium salt is used in high-throughput screening assays to identify potential drug candidates. It is also used in contamination assays to detect microbial contamination in various products .

Mechanism of Action

The mechanism of action of D-Luciferin potassium salt involves its oxidation by the enzyme luciferase in the presence of ATP and oxygen. This reaction produces light, which can be detected and measured. The molecular target of D-Luciferin is luciferase, and the pathway involves the formation of an excited-state oxyluciferin intermediate, which emits light as it returns to the ground state .

Comparison with Similar Compounds

D-Luciferin sodium salt: Similar to the potassium salt, but with sodium as the counterion.

L-Luciferin: The enantiomer of D-Luciferin, which acts as a competitive inhibitor of the luciferase reaction.

Coelenterazine: Another bioluminescent substrate used in marine organisms, which produces blue light upon oxidation.

Uniqueness: D-Luciferin potassium salt is unique due to its high specificity for luciferase and its ability to produce a strong, measurable light signal. This makes it particularly useful for in vivo imaging and real-time monitoring of biological processes .

Biological Activity

4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt, commonly referred to as D-Luciferin, is a bioluminescent compound primarily derived from fireflies. Its unique chemical structure allows it to emit light when oxidized by luciferase enzymes, making it a valuable tool in various biological and biochemical applications. This article explores the biological activity of D-Luciferin, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C11H8N2O3S2

- Molecular Weight : 280.32 g/mol

- CAS Number : 2591-17-5

- IUPAC Name : (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

D-Luciferin's biological activity is primarily characterized by its ability to undergo oxidation in the presence of luciferase, resulting in bioluminescence. The reaction can be summarized as follows:

This reaction not only produces light but also releases energy that can be harnessed for various applications in molecular biology and biochemistry.

Applications in Research

D-Luciferin is widely used in several research fields due to its luminescent properties:

- Bioluminescent Imaging : Used for in vivo imaging of biological processes.

- Reporter Gene Assays : Serves as a substrate for luciferase reporters to monitor gene expression.

- ATP Assays : Measures cellular ATP levels, providing insights into cell viability and metabolic activity.

- Drug Discovery : Employed in high-throughput screening assays to evaluate the efficacy of new compounds.

Case Study 1: In Vivo Imaging

A study published in Nature Methods demonstrated the use of D-Luciferin for real-time imaging of tumor growth in mice. Researchers injected D-Luciferin into the subjects and monitored luminescence using an imaging system. The results indicated that luminescence intensity correlated with tumor size, validating D-Luciferin as a reliable marker for tumor progression .

Case Study 2: ATP Measurement

In a study aimed at assessing cellular energy levels, researchers utilized D-Luciferin in ATP assays on neonatal rat ventricular cardiomyocytes. The findings revealed that D-Luciferin provided a sensitive measure of ATP concentration changes in response to pharmacological treatments, underscoring its utility in cardiac research .

Comparative Analysis of Bioluminescent Compounds

| Compound Name | Molecular Weight | Bioluminescence Type | Applications |

|---|---|---|---|

| D-Luciferin | 280.32 g/mol | Firefly | Gene assays, ATP measurement |

| Coelenterazine | 325.36 g/mol | Coelenterates | Imaging, biosensors |

| Renilla luciferin | 348.38 g/mol | Sea pansy | Bioluminescent assays |

Properties

IUPAC Name |

potassium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBKGTQQGYPQBE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7KN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921636 | |

| Record name | Potassium 2-(6-oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115144-35-9 | |

| Record name | Potassium 2-(6-oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.